

An In-depth Technical Guide to TAN 420C (CAS Number 91700-91-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TAN 420C**

Cat. No.: **B12373674**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN 420C, also known as Dihydroherbimycin C, is a hydroquinone ansamycin antibiotic isolated from *Streptomyces hygroscopicus*. As a minor analogue of the herbimycin complex, it has garnered interest for its significant biological activities, including antitumoral and antibacterial properties. This technical guide provides a comprehensive overview of **TAN 420C**, including its chemical and physical properties, biological activity, and mechanism of action. Detailed experimental protocols for its isolation and characterization, based on established methodologies for this class of compounds, are presented. Furthermore, this document elucidates the key signaling pathways affected by the parent compound family and includes structured data tables and visual diagrams to facilitate understanding and further research.

Introduction

TAN 420C is a member of the benzoquinone ansamycin family of natural products, which are characterized by an aliphatic ansa chain bridging an aromatic nucleus.^[1] This family includes the well-studied compounds herbimycin A and geldanamycin, known for their potent antitumor activities. **TAN 420C** is the hydroquinone form of herbimycin C.^[2] The herbimycins have been shown to exert their biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. By disrupting the Hsp90 machinery, these

compounds lead to the degradation of key oncoproteins, making them promising candidates for cancer therapy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **TAN 420C** is provided in Table 1.

Property	Value	Reference
CAS Number	91700-91-3	[1]
Synonyms	Dihydroherbimycin C	[1]
Molecular Formula	C ₂₉ H ₄₂ N ₂ O ₉	[1]
Molecular Weight	562.66 g/mol	
Appearance	Greenish tan lyophilisate	
Source	Streptomyces hygroscopicus, Streptomyces sp.	
Purity	>95% by HPLC	
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.	
Storage	Long-term storage at -20°C.	

Table 1: Chemical and Physical Properties of **TAN 420C**.

Biological Activity and Mechanism of Action

TAN 420C exhibits a range of biological activities, primarily centered around its antitumor and antibacterial effects.

Antitumor Activity

TAN 420C has demonstrated significant antitumor activity. It has been shown to inhibit the proliferation of lymphocytic leukemia cell lines P388 and KB with ED₅₀ values of 0.34 µg/mL.

and 3.49 µg/mL, respectively. Furthermore, it can revert Rous sarcoma virus-infected rat kidney cells to a normal phenotype.

The primary mechanism of action for the herbimycin family is the inhibition of Hsp90. Hsp90 is a molecular chaperone that is essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for tumor cell proliferation and survival. These include receptor tyrosine kinases (e.g., HER2, EGFR), non-receptor tyrosine kinases (e.g., Src, Bcr-Abl), and transcription factors (e.g., p53, HIF-1α).

By binding to the ATP-binding pocket of Hsp90, **TAN 420C** and its analogues competitively inhibit its chaperone function. This leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. The depletion of these oncoproteins disrupts downstream signaling pathways, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Antibacterial Activity

TAN 420C also displays antibacterial activity against certain Gram-positive bacteria. It has shown inhibitory activity against *Bacillus brevis* and *Micrococcus flavus* with Minimum Inhibitory Concentrations (MICs) of 50 µg/mL and 25 µg/mL, respectively.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation, characterization, and biological evaluation of **TAN 420C**, based on methodologies reported for the herbimycin complex.

Isolation of **TAN 420C** from *Streptomyces hygroscopicus*

- Fermentation: A culture of *Streptomyces hygroscopicus* is grown in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation is typically carried out for several days to allow for the production of secondary metabolites.
- Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl

acetate, to partition the herbimycin complex.

- Chromatographic Purification: The crude extract is concentrated and subjected to a series of chromatographic steps to separate the different herbimycin analogues. This may include:
 - Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol) to perform an initial fractionation.
 - Sephadex LH-20 column chromatography for further separation based on size and polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is used as a final purification step to obtain highly pure **TAN 420C**. Fractions are monitored by UV absorbance and analyzed by analytical HPLC for purity.

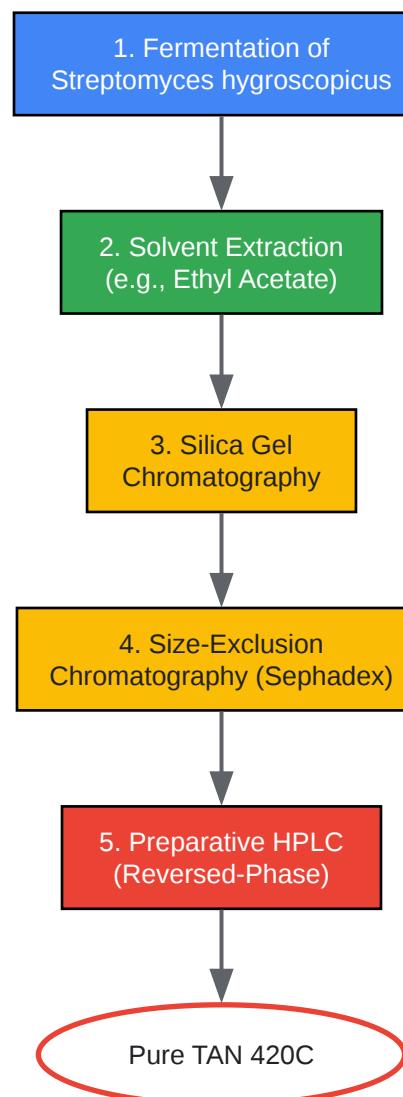
Structural Elucidation

The structure of the isolated **TAN 420C** is confirmed using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
- Infrared (IR) Spectroscopy: To identify key functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.

In Vitro Cytotoxicity Assay

- Cell Culture: Human cancer cell lines (e.g., HeLa, P388, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of **TAN 420C**.


(typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

- Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
- Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
- Data Analysis: The results are expressed as the percentage of cell viability relative to the vehicle control. The ED50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Visualizations

The primary molecular target of the herbimycin family, including **TAN 420C**, is Hsp90. Inhibition of Hsp90 leads to the disruption of multiple oncogenic signaling pathways.

Figure 1: Mechanism of action of **TAN 420C** via Hsp90 inhibition.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the isolation of **TAN 420C**.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of **TAN 420C**.

Cell Line	Cell Type	ED50 (μ g/mL)	Reference
P388	Murine Lymphocytic Leukemia	0.34	
KB	Human Epidermoid Carcinoma	3.49	

Table 2: In Vitro Antitumor Activity of **TAN 420C**.

Bacterial Strain	Gram Stain	MIC (μ g/mL)	Reference
Bacillus brevis	Positive	50	
Micrococcus flavus	Positive	25	

Table 3: Antibacterial Activity of **TAN 420C**.

Conclusion

TAN 420C is a promising natural product with demonstrated antitumor and antibacterial activities. Its mechanism of action, through the inhibition of the molecular chaperone Hsp90, places it within a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide has consolidated the available information on **TAN 420C**, providing a foundation for researchers, scientists, and drug development professionals to further explore its properties and potential applications. Further studies are warranted to fully elucidate its pharmacological profile and to evaluate its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Herbimycin C | C29H40N2O9 | CID 139588999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to TAN 420C (CAS Number 91700-91-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12373674#tan-420c-cas-number-91700-91-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com